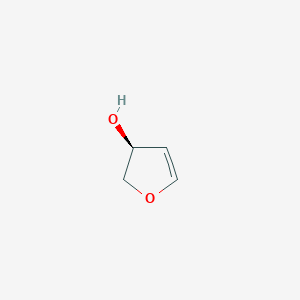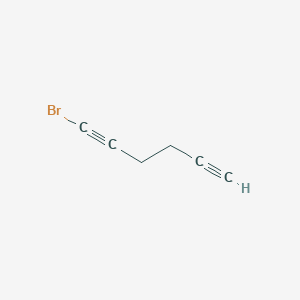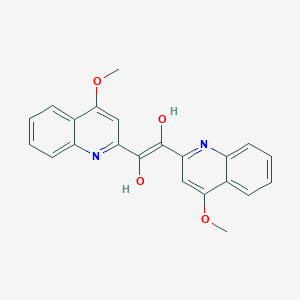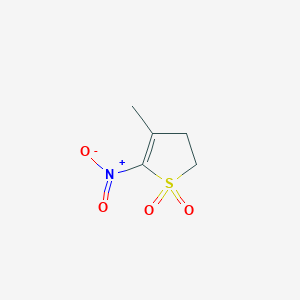
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a long-chain hydroxy fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate typically involves the sulfonation of oleic acid, a common fatty acid. The process begins with the oxidation of oleic acid to form 9,10-dihydroxystearic acid. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid is first oxidized and then sulfonated. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and proteins, where the compound can alter membrane fluidity and protein conformation.
Comparación Con Compuestos Similares
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can be compared with other sulfonate surfactants such as sodium dodecyl sulfate and sodium lauryl ether sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer hydroxy fatty acid chain, which provides enhanced emulsification and dispersion capabilities. Similar compounds include:
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various applications.
Propiedades
Número CAS |
68959-02-4 |
|---|---|
Fórmula molecular |
C18H33NaO5S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate |
InChI |
InChI=1S/C18H34O5S.Na/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b17-14-; |
Clave InChI |
IIIWFJQIRAYSCQ-SBBUSYCLSA-M |
SMILES isomérico |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)





